An In-depth Technical Guide to the Physicochemical Properties of Methyl Piperidine-3-carboxylate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl Piperidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl Piperidine-3-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it serves as a valuable building block in the synthesis of various pharmaceutical agents. Understanding its physicochemical properties is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into its biological relevance, particularly as a potential inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.
Physicochemical Properties
The following tables summarize the available quantitative data for Methyl Piperidine-3-carboxylate Hydrochloride and its corresponding free base, Methyl Piperidine-3-carboxylate. Experimental data for the hydrochloride salt is limited in publicly available literature; therefore, where unavailable, computed values or data for the free base are provided for reference.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl piperidine-3-carboxylate;hydrochloride | [1] |
| Synonyms | Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid, methyl ester, hydrochloride | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1][2] |
| Appearance | Solid (form) | [2] |
| CAS Number | 89895-55-6 | [1] |
Table 2: Structural and Computed Properties
| Property | Value | Source |
| Canonical SMILES | COC(=O)C1CCCNC1.Cl | [1] |
| InChI Key | BQQZKNAQDKIGGZ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Monoisotopic Mass | 179.0713064 Da | [1] |
| Complexity | 125 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Table 3: Thermal and Solubility Properties
| Property | Value | Notes | Source |
| Melting Point | Data not available for hydrochloride salt. | 28-32 °C for the free base (Methyl Piperidine-3-carboxylate). | [4] |
| Boiling Point | Data not available for hydrochloride salt. | 160-165 °C for the free base (Methyl Piperidine-3-carboxylate). | [4] |
| Solubility | Soluble in water. | The hydrochloride salt form enhances water solubility compared to the free base. Specific quantitative data is not readily available. The free base is soluble in alcohols and most organic solvents. | [4][5] |
| pKa | Data not available for hydrochloride salt. | The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter. For related piperidine derivatives, pKa values are typically in the range of 8-11. |
Table 4: Spectral Data
| Spectrum Type | Data Availability | Source |
| ¹H NMR | Data available for the (S)-enantiomer hydrochloride salt and related structures. | [6][7] |
| ¹³C NMR | Data available for the (S)-enantiomer hydrochloride salt and the free base. | [6][8] |
| Infrared (IR) | Data available for the free base and related structures. | [7][8] |
| Mass Spectrometry (MS) | Data available for the free base. | [8] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies that can be applied to Methyl Piperidine-3-carboxylate Hydrochloride.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered Methyl Piperidine-3-carboxylate Hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A fresh sample is heated again, with the temperature raised rapidly to about 20 °C below the approximate melting point.
-
The heating rate is then slowed to 1-2 °C/minute.
-
The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[9][10]
-
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology (Equilibrium Shake-Flask Method):
-
Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, and dichloromethane, to assess the solubility profile.
-
Procedure:
-
An excess amount of Methyl Piperidine-3-carboxylate Hydrochloride is added to a known volume of the selected solvent in a sealed vial.
-
The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[11][12]
-
pKa Determination
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the piperidine ring in Methyl Piperidine-3-carboxylate Hydrochloride, the pKa of its conjugate acid is determined.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of Methyl Piperidine-3-carboxylate Hydrochloride is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution can be maintained using a background electrolyte like 0.1 M KCl.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
-
Procedure:
-
The sample solution is placed in a beaker with a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[13][14]
-
Biological Activity and Signaling Pathway
Methyl Piperidine-3-carboxylate, the free base of the title compound, has been identified as a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[10] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive environment that allows cancer cells to evade the immune system.[15][16]
IDO1 Signaling Pathway and Inhibition
The diagram below illustrates the IDO1 signaling pathway and the mechanism by which inhibitors like Methyl Piperidine-3-carboxylate can counteract its immunosuppressive effects.
Caption: IDO1 Pathway Inhibition.
Synthesis and Experimental Workflows
The synthesis of Methyl Piperidine-3-carboxylate Hydrochloride typically involves the esterification of piperidine-3-carboxylic acid followed by salt formation. A general workflow for its synthesis and subsequent physicochemical characterization is outlined below.
General Synthesis and Characterization Workflow
Caption: Synthesis and Characterization Workflow.
Conclusion
References
- 1. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Methyl piperidine-3-carboxylate | 50585-89-2 [sigmaaldrich.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 14. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fortislife.com [fortislife.com]
- 16. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
